methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by a quinoline core structure that is partially hydrogenated, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes and anilines in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of quinoline derivatives. The process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form fully hydrogenated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the carboxylate group.
6-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methyl group at a different position on the quinoline ring
Uniqueness
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of both a methyl group and a carboxylate group on the quinoline ring. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
2758001-99-7 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-9-4-3-5-10(12(14)15-2)11(9)13-7-8/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
PHHVWZOSHNAAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)C(=O)OC)NC1 |
Purity |
95 |
Origin of Product |
United States |
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